

Structure-Activity Relationship of Talatisamine and Related Alkaloids: A Comparative Guide

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Compound of Interest

Compound Name: *Talatisamine*

Cat. No.: *B1213590*

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A comprehensive analysis of the structure-activity relationships (SAR) of **Talatisamine** and its related C19-diterpenoid alkaloids reveals key structural determinants for their cardiotonic, vasorelaxant, and ion channel modulating activities. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in drug discovery and development.

Talatisamine and its analogs are a class of C19-diterpenoid alkaloids that have garnered significant interest for their diverse pharmacological effects. Modifications to the core structure of these alkaloids lead to substantial changes in their biological activity, offering a rich landscape for SAR studies. This guide synthesizes findings on their effects on cardiac muscle, vascular tissue, and specific ion channels, providing a framework for the rational design of novel therapeutic agents.

Comparative Biological Activities

The biological activities of **Talatisamine** and its derivatives are profoundly influenced by the nature and position of substituent groups on the diterpenoid skeleton. The following tables summarize the quantitative data available for their cardiotonic, vasorelaxant, and potassium channel blocking activities.

Cardiotonic Activity

The positive inotropic effect of **Talatisamine**-related alkaloids has been evaluated in isolated heart models. The key structural features for cardiotonic activity include the presence of a

hydroxyl group at C-18, an N-methyl group, and a methoxy group at C-16.

Compound	Modification	Activity
Talatisamine Metabolite (Cammaconine)	Hydroxyl group at C-18	Substantial cardiotonic activity
Compound 5	N-methyl group	Stronger effect on ventricular contraction
Compound 7	Methoxy at C-16	Stronger effect on ventricular contraction

Note: Specific EC50 values for direct comparison are not consistently reported in the literature; activity is often described qualitatively or as a percentage increase in contractile force.

Vasorelaxant Activity

Talatisamine and its derivatives exhibit vasorelaxant properties, primarily through the modulation of calcium influx in vascular smooth muscle cells.

Compound	Pre-contracting Agent	IC50 (μM)
Talatisamine	KCl (60 mM)	~100
Phenylephrine (1 μM)	~100	
14-Benzoylthalatisamine	KCl (60 mM)	~100
Phenylephrine (1 μM)	~100	
14-O-Acetylthalatisamine	KCl (60 mM)	~100
Phenylephrine (1 μM)	~100	

Ion Channel Modulation

Talatisamine has been identified as a specific blocker of delayed rectifier potassium channels (IK) in rat hippocampal neurons.[1][2]

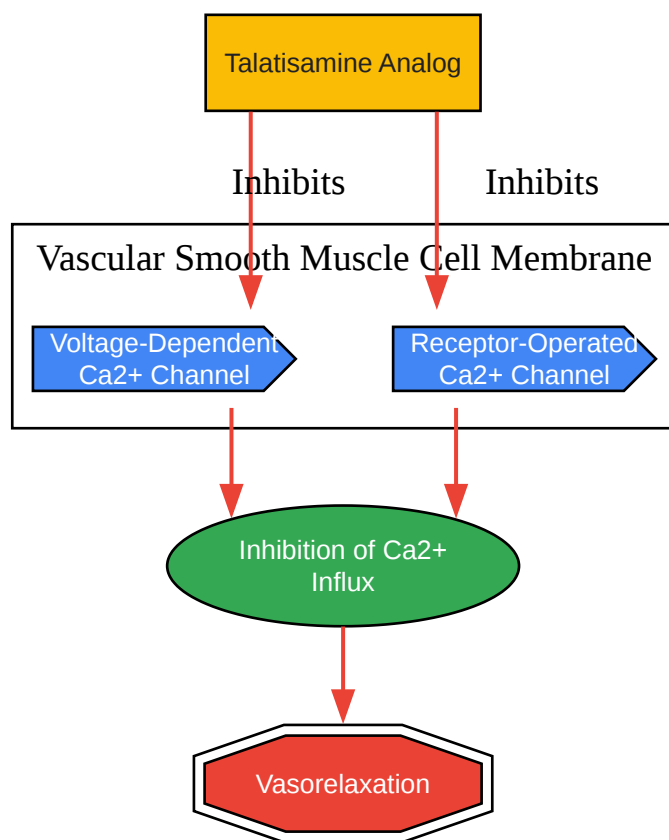
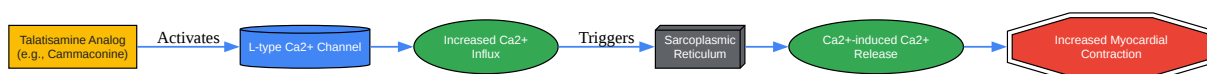
Compound	Ion Channel	IC50 (μM)
Talatisamine	Delayed Rectifier K+ Channel (IK)	146.0 ± 5.8[1]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of **Talatisamine** and its analogs are underpinned by their interaction with specific cellular signaling pathways.

Cardiotonic Effect Signaling Pathway

The cardiotonic effect of **Talatisamine** metabolites is suggested to be mediated by an enhanced cellular calcium influx, leading to increased myocardial contractility.



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References

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